4-Bromo-2-fluoro-5-isopropoxyaniline
Description
4-Bromo-2-fluoro-5-isopropoxyaniline is a substituted aniline derivative featuring bromo (Br), fluoro (F), and isopropoxy (OCH(CH₃)₂) groups at positions 4, 2, and 5, respectively. This compound is primarily utilized as a precursor in synthesizing herbicidal agents, such as tetrahydrophthalimide derivatives. For instance, it reacts with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid under reflux conditions to form N-(4-bromo-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide, a key intermediate in agrochemical applications . The compound’s melting point is reported as 81–82°C, and its synthesis involves purification via silica gel chromatography .
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11BrFNO/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,12H2,1-2H3 |
InChI Key |
SHJSTFBEFVMIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy-Substituted Analogs
4-Bromo-2-fluoro-5-propoxyaniline (CAS: 84478-69-3)
- Molecular Formula: C₉H₁₁BrFNO
- Substituents : 4-Br, 2-F, 5-propoxy (OCH₂CH₂CH₃)
- Key Differences : The propoxy group is a straight-chain alkoxy substituent, contrasting with the branched isopropoxy group in the target compound. This structural difference influences steric hindrance and solubility. For example, the branched isopropoxy group may reduce reaction rates in nucleophilic substitutions due to increased steric bulk .
- Applications : Available for custom synthesis but lacks documented herbicidal applications compared to the isopropoxy analog .
Methyl-Substituted Analogs
4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)
- Molecular Formula : C₇H₇BrFN
- Substituents : 4-Br, 5-F, 2-methyl (CH₃)
- Key Differences : Replacing the isopropoxy group with a methyl group significantly reduces molecular weight (204.04 vs. 248.09) and alters electronic effects. Methyl is electron-donating, whereas alkoxy groups are electron-withdrawing, affecting the aromatic ring’s reactivity in electrophilic substitutions .
- Applications: Limited data on specific applications, though methyl-substituted anilines are often intermediates in pharmaceuticals .
Positional Isomers
5-Bromo-2-fluoro-4-methylaniline (CAS: 945244-29-1)
Bulky Substituent Derivatives
4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- The trifluoropropoxy group introduces extreme steric and electronic effects, making it suitable for specialized agrochemicals but less reactive in standard coupling reactions compared to isopropoxy-substituted anilines .
Data Table: Comparative Analysis
Research Findings and Implications
Steric Effects : The branched isopropoxy group in this compound enhances steric hindrance, slowing down reactions requiring planar transition states but improving selectivity in herbicidal derivatives .
Electronic Effects : Alkoxy groups (e.g., isopropoxy) withdraw electron density via resonance, activating the ring for electrophilic substitution at specific positions. Methyl groups, in contrast, donate electron density, altering reaction pathways .
Positional Isomerism : Transposing substituents (e.g., bromo from position 4 to 5) significantly impacts regioselectivity in subsequent reactions, as seen in lower similarity scores (0.80–0.84) for positional isomers .
Synthetic Utility : The target compound’s synthesis involves reflux in acetic acid, a method adaptable to other alkoxy-substituted anilines but requiring adjustments for sterically hindered analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
